1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-8-4-2-1-3-7(8)5-6-14-9/h1-4,9,14H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCNWJQUAKFPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113721-77-0 | |
| Record name | 1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs reagents such as trifluoromethyl iodide (CF₃I) and catalysts like iridium or ruthenium complexes under photoredox conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow strategies to ensure efficient and scalable synthesis. Utilizing cesium fluoride as a fluorine source and optimizing reaction conditions for high yield and purity are crucial steps in the industrial process .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives with modified functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is , with a molecular weight of approximately 201.19 g/mol. The trifluoromethyl group attached to the tetrahydroisoquinoline structure enhances its electronic properties, influencing its reactivity and biological activity.
Pharmaceutical Applications
-
Neuroprotective Effects :
Research has indicated that derivatives of tetrahydroisoquinoline can exhibit neuroprotective properties. For instance, studies have shown that these compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Specifically, the compound has been noted for its ability to antagonize neurotoxic effects induced by substances like MPTP (methyl-phenyl-tetrahydropyridine) . -
Antidepressant Activity :
There is growing evidence supporting the antidepressant-like effects of tetrahydroisoquinoline derivatives. A study highlighted that certain compounds in this class could enhance serotonin levels in the brain, which may lead to improved mood and reduced anxiety symptoms . -
Anti-inflammatory Properties :
Compounds related to tetrahydroisoquinoline have been studied for their anti-inflammatory effects. For example, selective phosphodiesterase inhibitors derived from this scaffold have demonstrated the ability to reduce inflammatory responses in animal models . -
Cancer Research :
The compound has shown promise in cancer research as well. Certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
Synthesis and Derivatives
Several synthetic routes have been developed for producing this compound. These methods can be optimized based on yield and purity requirements. The trifluoromethyl group often plays a crucial role in enhancing the biological activity of synthesized derivatives.
Data Table: Summary of Biological Activities
Case Studies
-
Neuroprotection Against MPTP :
A pivotal study investigated the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline (a derivative) on mice subjected to MPTP-induced neurotoxicity. Results showed significant reductions in neurotoxic symptoms and improvements in motor function post-treatment . -
Anti-inflammatory Mechanisms :
In another study focusing on rheumatoid arthritis models, tetrahydroisoquinoline derivatives were administered to evaluate their effects on Th17 cell responses. The findings indicated a marked decrease in disease severity and inflammatory markers upon treatment with optimized doses of these compounds .
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biological processes, including cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the trifluoromethyl group significantly influences biological activity and physicochemical properties:
- 1-Substituted Analogues: 1-(4-TFM-Phenyl)-THIQ (18d): Synthesized via microwave-assisted decarboxylative annulation, this compound features a -CF₃ group on the para-position of a phenyl ring attached to the THIQ core. 1-Methyl-1-TFM-THIQ: lists this compound, highlighting the steric and electronic effects of dual 1-position substituents, though pharmacological data are unavailable.
7-[3-TFM-Phenyl]-THIQ (T-524) : A sigma-2 receptor ligand with a -CF₃ group on a meta-substituted phenyl ring, this compound demonstrates the importance of aryl substituent positioning for target engagement .
Key Insight : The 1-position -CF₃ group in 1-TFM-THIQ likely enhances membrane permeability compared to distal substitutions (e.g., 5- or 6-positions), though direct comparisons require further study.
Pharmacokinetic and Metabolic Considerations
- Blood-Brain Barrier (BBB) Penetration: THIQ derivatives like 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-THIQ readily cross the BBB, with brain concentrations 4.5-fold higher than blood levels . The -CF₃ group’s lipophilicity may further enhance BBB penetration in 1-TFM-THIQ.
- Metabolism : Unsubstituted THIQs are primarily excreted unchanged (72–76%), while N-methylated analogues undergo oxidation to neurotoxic metabolites . The stability of the -CF₃ group may reduce metabolic degradation, prolonging half-life.
Structural Analogues and Clinical Relevance
- Papaverine: A non-THIQ alkaloid with antispasmodic activity, structurally distinct from 1-TFM-THIQ but used as a reference for myotropic effects .
Biological Activity
1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (TFMTIQ) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and related case studies.
Chemical Structure
TFMTIQ is characterized by the presence of a trifluoromethyl group attached to a tetrahydroisoquinoline skeleton. This unique structure influences its interactions with biological targets.
Antinociceptive Effects
Research indicates that TFMTIQ exhibits significant antinociceptive properties. In studies involving diabetic neuropathic pain models, TFMTIQ demonstrated the ability to reverse mechanical allodynia and thermal hyperalgesia. It was found that administration of TFMTIQ at doses ranging from 15 to 45 mg/kg produced effects comparable to standard analgesics like gabapentin .
Table 1: Antinociceptive Effects of TFMTIQ in Diabetic Models
| Dose (mg/kg) | Mechanical Allodynia Reversal | Thermal Hyperalgesia Reversal |
|---|---|---|
| 15 | Significant | Significant |
| 30 | Highly Significant | Highly Significant |
| 45 | Comparable to Gabapentin | Comparable to Gabapentin |
Neurotransmitter Modulation
TFMTIQ has been shown to modulate neurotransmitter levels in the brain. In diabetic mice models, TFMTIQ treatment restored serotonin and dopamine levels that were altered due to diabetes . This suggests a neuroprotective role, potentially through the regulation of monoaminergic systems.
The mechanisms underlying the biological activity of TFMTIQ involve several pathways:
- Opioidergic Modulation : The antinociceptive effects are partially mediated by opioid receptors, as evidenced by the reversal of effects when naloxone (an opioid antagonist) was administered .
- Monoaminergic Pathways : The restoration of neurotransmitter levels indicates that TFMTIQ may influence serotonin and dopamine pathways, which are critical in pain perception and mood regulation .
Case Studies
Several studies have explored the biological activity of TFMTIQ:
- Diabetic Neuropathy Study : In a controlled study involving STZ-induced diabetic mice, TFMTIQ significantly reduced pain responses compared to control groups. The study highlighted its potential as an alternative treatment for diabetic neuropathy .
- Neurotoxicity Models : Research demonstrated that TFMTIQ could inhibit neurotoxic effects induced by MPTP and rotenone, suggesting protective properties against dopaminergic neurotoxicity .
Q & A
Basic Research Question
- Regioselectivity issues : Competing reactions at N1 vs. C3 positions can occur. Use directing groups (e.g., Boc-protected amines) to control functionalization .
- Byproduct formation : Trifluoromethyl groups may undergo hydrolysis under acidic conditions. Neutralize reaction mixtures with sat. NaHCO₃ before extraction .
How do solvent and temperature affect catalytic transfer hydrogenation of trifluoromethyl-tetrahydroisoquinolines?
Advanced Research Question
Copper-oxazaborolidine complexes in THF/2-propanol (1:1) at 40°C achieve >90% conversion for 1-aryl derivatives. Lower temperatures (25°C) favor enantioselectivity (er = 88:12), while higher temperatures (60°C) reduce dr to 75:25 due to catalyst decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
